
Methyl 5-bromo-6-chloro-2-formylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-6-chloro-2-formylnicotinate is a chemical compound with the molecular formula C8H5BrClNO3. It is a derivative of nicotinic acid and is characterized by the presence of bromine, chlorine, and formyl groups attached to the nicotinate structure. This compound is used in various chemical and pharmaceutical research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-chloro-2-formylnicotinate typically involves the bromination and chlorination of nicotinic acid derivatives, followed by esterification and formylation reactions. One common method involves the following steps:
Bromination: Nicotinic acid is treated with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position.
Chlorination: The brominated product is then subjected to chlorination using thionyl chloride or another chlorinating agent to introduce the chlorine atom at the 6-position.
Esterification: The resulting bromochloronicotinic acid is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Formylation: Finally, the methyl ester is formylated using a formylating agent like formic acid or formic anhydride to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 5-bromo-6-chloro-2-formylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl compounds.
科学的研究の応用
Methyl 5-bromo-6-chloro-2-formylnicotinate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and as a precursor for agrochemicals and dyes.
作用機序
The mechanism of action of Methyl 5-bromo-6-chloro-2-formylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and formyl groups allows it to form covalent or non-covalent interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl 5-bromo-6-chloronicotinate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 5-bromo-2-methoxynicotinate: Contains a methoxy group instead of a formyl group, altering its chemical properties and reactivity.
Methyl 5-bromo-4-chloro-2-fluorobenzoate: Contains a fluorine atom, which can significantly change its reactivity and applications.
Uniqueness
Methyl 5-bromo-6-chloro-2-formylnicotinate is unique due to the presence of both bromine and chlorine atoms along with a formyl group. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.
特性
分子式 |
C8H5BrClNO3 |
|---|---|
分子量 |
278.49 g/mol |
IUPAC名 |
methyl 5-bromo-6-chloro-2-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H5BrClNO3/c1-14-8(13)4-2-5(9)7(10)11-6(4)3-12/h2-3H,1H3 |
InChIキー |
ZWYMFFGYKUFECC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(N=C1C=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-([1,1'-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine](/img/structure/B15229175.png)

![2-Azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B15229186.png)


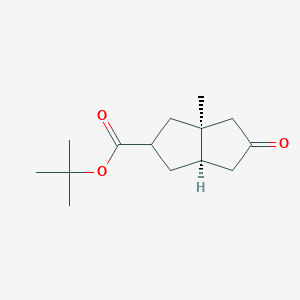
![2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid](/img/structure/B15229210.png)
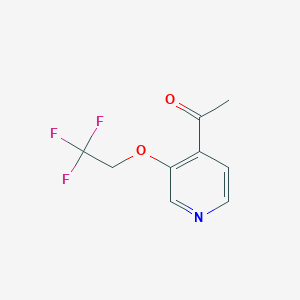
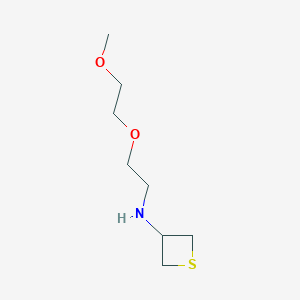
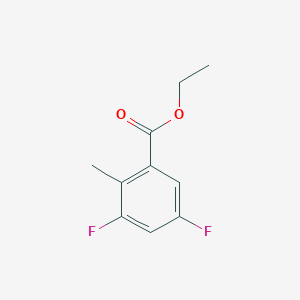
![2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride](/img/structure/B15229244.png)
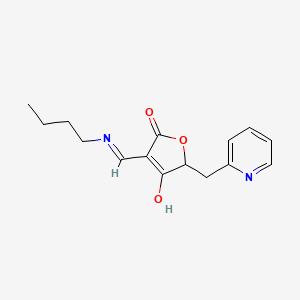
![tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B15229265.png)
![2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B15229268.png)
